N-(2-chloroethyl)-N-methylsulfamoyl chloride
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Overview
Description
N-(2-chloroethyl)-N-methylsulfamoyl chloride is a useful research compound. Its molecular formula is C3H7Cl2NO2S and its molecular weight is 192.05. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Applications
Photocatalytic Oxidation of Gaseous Compounds : N-(2-chloroethyl)-N-methylsulfamoyl chloride has been studied for its behavior under photocatalytic oxidation processes. In particular, the oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 under UV light reveals its degradation into various primary intermediates like ethylene, chloroethylene, and ethanol, among others. The study also delves into the effect of temperature on the rate of formation of these intermediates, providing insights into the photocatalytic oxidation mechanism of such compounds (Martyanov & Klabunde, 2003).
Chemical Synthesis and Reactivity
Synthesis of this compound Derivatives : Research has been conducted on the synthesis of various derivatives of this compound, examining their antineoplastic activity. The synthesis pathways and the preliminary evaluation of the antitumor properties of these derivatives provide valuable insights into the potential therapeutic applications of these compounds (Madelmont et al., 1985).
Protective Group Chemistry
Utilization as Protective Groups : The compound and its related moieties have been utilized as protective groups in synthetic chemistry. For instance, the 2-chloroethyl group has been used as a versatile protecting group for the pyrrole nitrogen atom, showcasing its utility in complex organic syntheses (González et al., 1983).
Sulfamoylation and Reactions with Nucleophiles
Sulfamoylation Reactions : The compound has been applied in the sulfamoylation of hydroxyl groups, demonstrating the acceleration of this reaction in specific solvents. This highlights its role in facilitating chemical transformations in organic synthesis (Okada, Iwashita, & Koizumi, 2000).Reactivity with Nucleophiles : Studies have also explored the reactivity of N-carbonylsulfamoyl chloride derivatives, like this compound, with various compounds, elucidating the reaction mechanisms and the formation of different product groups. This research adds to the understanding of its chemical behavior, especially in reactions involving electrophilic substitution (Graf, 1968).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as n-(2-chloroethyl)-n-nitrosoureas are known to target dna, causing dna damage and leading to cell death .
Mode of Action
N-(2-chloroethyl)-N-methylsulfamoyl chloride likely interacts with its targets through a nucleophilic substitution reaction . The compound may generate isocyanates along with other reactive intermediates, which can further break down to produce DNA adducts and various other metabolites .
Biochemical Pathways
It’s plausible that the compound’s interaction with dna could disrupt essential cellular processes, such as dna replication and transcription, leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action likely involve DNA damage, disruption of essential cellular processes, and ultimately, cell death .
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDKFLVWRQKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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